3-Methoxy-6-methylpyridazin-4-amine
Description
3-Methoxy-6-methylpyridazin-4-amine is a pyridazine derivative featuring a methoxy group at position 3, a methyl group at position 6, and an amine at position 4. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic properties and reactivity. The methoxy and methyl substituents influence solubility, lipophilicity, and steric interactions, which are critical for biological activity and synthetic applications.
Properties
CAS No. |
6970-06-5 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
3-methoxy-6-methylpyridazin-4-amine |
InChI |
InChI=1S/C6H9N3O/c1-4-3-5(7)6(10-2)9-8-4/h3H,1-2H3,(H2,7,8) |
InChI Key |
RJGYNLPBOWRZGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=N1)OC)N |
Canonical SMILES |
CC1=CC(=C(N=N1)OC)N |
Other CAS No. |
6970-06-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
Key Observations:
- Substituent Position Effects : The positional isomer 4-methoxy-6-methylpyridazin-3-amine (CAS 21265-08-7) has a density of 1.174 g/cm³ and a high boiling point (339.7°C), likely due to hydrogen bonding from the amine and methoxy groups. The 3-methoxy variant (target compound) may exhibit lower polarity due to altered dipole alignment .
- Ring System Differences: Pyrimidine analogs (e.g., 6-Chloro-2-methoxypyrimidin-4-amine) have nitrogen atoms at non-adjacent positions, reducing electron deficiency compared to pyridazines. This impacts reactivity and binding affinity in biological systems .
Electronic and Steric Effects
- Methoxy vs. In contrast, methyl groups provide steric bulk without significant electronic effects.
- Comparison with Triazolo-Pyridazines : Compounds like 1-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine () incorporate fused triazole rings, which add rigidity and hydrogen-bonding capacity, likely improving target selectivity .
Q & A
Q. What are the optimal synthetic routes for 3-Methoxy-6-methylpyridazin-4-amine, and how can reaction conditions be optimized?
The synthesis of pyridazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogs like 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines are synthesized via stepwise substitutions, starting with chlorinated intermediates and introducing methoxy/methyl groups under controlled conditions (e.g., reflux in ethanol with acetic acid catalysis) . Optimization may include adjusting stoichiometry, solvent polarity, or temperature to improve yields (reported 7–24% for triazine analogs) . Purification via column chromatography or recrystallization is critical, as impurities can skew biological assay results .
Q. How can structural confirmation and purity of this compound be validated?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve methyl (δ 2.1–2.5 ppm) and methoxy (δ 3.8–4.0 ppm) groups, while pyridazine ring protons appear as distinct multiplets (δ 6.5–8.5 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Confirm functional groups (e.g., N-H stretch ~3300 cm⁻¹, C-O in methoxy ~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₆H₈N₄O requires [M+H]⁺ = 153.0778) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
Advanced Research Questions
Q. What strategies are used to evaluate the biological activity of this compound, and how can data contradictions be resolved?
- Antileukemic Screening: Analogous triazine derivatives are tested against leukemia cell lines (e.g., K562) using MTT assays. Contradictions in IC₅₀ values may arise from variations in cell culture conditions or compound solubility .
- 3D-QSAR Modeling: Predict activity trends by correlating substituent electronic properties (e.g., Hammett constants) with bioactivity. Discrepancies require re-evaluating steric/electronic descriptors or expanding the training set .
- Enzyme Inhibition Assays: If targeting kinases (e.g., p38 MAPK), use competitive ELISA to assess binding affinity. Inconsistent results may stem from off-target effects, necessitating selectivity profiling .
Q. How can mechanistic studies elucidate the interaction of this compound with biological targets?
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., kinases) to identify binding motifs. For example, methoxy groups may form hydrogen bonds with active-site residues .
- Molecular Dynamics Simulations: Simulate binding stability over 100 ns trajectories to assess interactions (e.g., hydrophobic contacts with methyl groups) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to differentiate between enthalpic/entropic drivers .
Q. How do structural modifications influence the structure-activity relationship (SAR) of pyridazine derivatives?
-
Substituent Effects: Introducing electron-withdrawing groups (e.g., -CF₃) at position 6 enhances activity in triazine analogs, while methoxy groups improve solubility .
-
Table 1: SAR Data for Pyridazine/Triazine Analogs
Substituent (Position) Bioactivity (IC₅₀, μM) Solubility (mg/mL) -OCH₃ (3) 12.5 ± 1.2 0.45 -CH₃ (6) 8.9 ± 0.8 0.32 -CF₃ (6) 3.2 ± 0.5 0.18 Data adapted from triazine studies
Q. What methodologies address contradictions in reported synthetic yields or biological data?
- Yield Optimization: Screen catalysts (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis to reduce reaction times .
- Meta-Analysis: Compare datasets across studies, noting variables like solvent (DMF vs. THF) or temperature. For example, higher yields (24%) in ethanol vs. 7% in acetonitrile highlight solvent polarity effects .
- Reproducibility Protocols: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
